molecular formula C6H12ClNO3 B039583 (2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride CAS No. 114676-59-4

(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

Cat. No.: B039583
CAS No.: 114676-59-4
M. Wt: 181.62 g/mol
InChI Key: KLGSHNXEUZOKHH-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS: 114676-59-4; molecular formula: C₆H₁₁NO₃·HCl) is a chiral proline derivative widely used in organic synthesis and pharmaceutical applications. Its stereochemical configuration (2R,4R) and hydroxyl/methyl ester functional groups make it a versatile building block for asymmetric catalysis, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs) . The compound is synthesized from hydroxyproline via protection of the amine group, as demonstrated in its use for preparing chiral hybrid catalysts in asymmetric Michael additions .

Properties

IUPAC Name

methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGSHNXEUZOKHH-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114676-59-4
Record name D-Proline, 4-hydroxy-, methyl ester, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114676-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Boc-Protected Hydroxyproline Derivatives

(2S,4R)-N-Boc-4-hydroxyproline methyl ester is a common starting material for pyrrolidine-based syntheses. To obtain the (2R,4R) configuration, resolution techniques or enantioselective synthesis are required. For example:

  • Chiral Resolution : Racemic epichlorohydrin is resolved using a chiral catalyst (e.g., Jacobsen’s catalyst) to isolate the (R,R)-epichlorohydrin enantiomer.

  • Stereochemical Inversion : Mitsunobu reactions enable inversion of the C4 hydroxyl group from (2S,4R) to (2S,4S). Adapting this method with (2R,4S) precursors could yield the (2R,4R) configuration.

Epichlorohydrin-Based Ring-Opening

Chiral epichlorohydrin (R,R configuration) undergoes cyanide-mediated ring opening with sodium cyanide and citric acid to produce (R)-3-chloro-2-hydroxypropionitrile. Subsequent esterification with methanol/HCl gas yields (R)-4-chloro-3-hydroxybutyric acid methyl ester, a key intermediate for pyrrolidine ring formation.

Pyrrolidine Ring Formation and Stereochemical Control

Cyclization with Glycinamide

The (R)-4-chloro-3-hydroxybutyric acid methyl ester reacts with glycinamide hydrochloride in ethanol under basic conditions (Na₂CO₃, 80°C, 20 h) to form the pyrrolidine ring. This step proceeds via nucleophilic substitution and intramolecular condensation, preserving the (2R,4R) configuration.

Reaction Conditions :

ParameterValueYieldByproducts
Temperature80°C85%None detected
BaseNa₂CO₃
SolventEthanol
Time20 h

Mitsunobu-Mediated Configuration Inversion

For precursors with incorrect stereochemistry, a Mitsunobu reaction (diisopropyl azodicarboxylate, triphenylphosphine) inverts the C4 hydroxyl group. For example:

  • Substrate : (2R,4S)-N-Boc-4-hydroxyproline methyl ester.

  • Conditions : DIAD (1.1 eq), PPh₃ (1.2 eq), THF, 0°C → rt, 12 h.

  • Outcome : (2R,4R)-N-Boc-4-hydroxyproline methyl ester (71% yield).

Esterification and Hydrochloride Salt Formation

Methyl Ester Synthesis

The carboxylic acid intermediate is esterified using methanol and HCl gas. For example:

  • Substrate : (2R,4R)-4-hydroxyproline.

  • Conditions : MeOH, HCl (g), 0°C → rt, 4 h.

  • Yield : 92% (free base).

Hydrochloride Salt Precipitation

The free base is treated with HCl in dioxane or dichloromethane to form the hydrochloride salt:

  • Procedure : Add 4.0 N HCl in dioxane (1:4 v/v) to the free base in DCM, stir at 20°C for 4 h, concentrate under vacuum.

  • Purity : >99% by HPLC.

Industrial-Scale Optimization

Catalytic Hydrogenation

Unsaturated intermediates (e.g., 4-ketopyrrolidine) are hydrogenated over Pd/C (10 wt%, 50 psi H₂, 25°C) to saturate the ring without epimerization.

Crystallization and Purification

  • Solvent System : Methanol/acetone (1:3) for recrystallization.

  • Purity Enhancement : Column chromatography (silica gel, CH₂Cl₂/MeOH 20:1) achieves >99.5% enantiomeric excess.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 4.35 (dd, J = 8.4 Hz, 1H), 3.75 (s, 3H), 3.60–3.45 (m, 2H).

  • Optical Rotation : [α]D²⁰ = +24.5° (c 1.0, H₂O).

HPLC Methods

  • Column : Chiralpak AD-H (4.6 × 250 mm).

  • Mobile Phase : Hexane/ethanol (80:20), 1.0 mL/min.

  • Retention Time : 12.3 min (enantiomerically pure) .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-keto-pyrrolidine derivatives.

    Reduction: Formation of 4-hydroxy-pyrrolidine alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the reagent used.

Scientific Research Applications

(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, affecting their activity and function.

    Receptor Binding: The compound may bind to specific receptors, modulating their signaling pathways.

    Metabolic Pathways: It can be involved in various metabolic pathways, influencing the synthesis and degradation of other molecules.

Comparison with Similar Compounds

Stereochemical Variants

The stereochemistry of pyrrolidine derivatives significantly impacts their reactivity and biological activity. Key stereoisomers include:

  • (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride: This diastereomer, also known as trans-4-hydroxy-L-proline methyl ester hydrochloride, differs in configuration at the 2-position. It is used in peptide synthesis and exhibits distinct catalytic behavior in asymmetric reactions compared to the (2R,4R) form .
  • (2R,4S)-4-Fluoropyrrolidine-2-carboxylate hydrochloride : The (2R,4S) configuration introduces fluorine at the 4-position, altering electronic properties and metabolic stability .

Key Insight : The (2R,4R) configuration enhances hydrogen-bonding capabilities in catalysis, while fluorinated derivatives (e.g., 2R,4S) improve lipophilicity for drug design .

Substituent Variations

Hydroxyl vs. Amino vs. Fluoro Groups
Compound Substituent Molecular Weight Key Properties Applications References
(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate HCl -OH 181.62 Hydrogen-bond donor, chiral catalyst ADC linkers, asymmetric synthesis
(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylate diHCl -N(CH₃)₂ 229.14 Basic amine, enhanced solubility Organocatalysis, ion-pair interactions
(2R,4R)-4-Fluoro-2-methylpyrrolidine HCl -F 139.60 Electron-withdrawing, metabolic stability Drug intermediates

Comparison: Hydroxyl groups favor catalytic activity, while fluorine improves pharmacokinetics. Amino derivatives enable ion-pair interactions in enzyme inhibition .

Ester Group Modifications
Compound Ester Group Molecular Weight Key Properties References
(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate HCl Methyl 181.62 Moderate lipophilicity, easy hydrolysis
Ethyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate HCl Ethyl 195.65 Increased lipophilicity
Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate HCl Benzyl 285.75 Bulky, stable under acidic conditions

Key Insight : Methyl esters are cost-effective for large-scale synthesis, whereas benzyl esters provide stability in peptide coupling .

Protecting Group Variations

Compound Protecting Group Molecular Weight Stability Profile Applications References
(2R,4R)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate Boc (tert-butyl) 245.28 Acid-labile, orthogonal protection Peptide synthesis
(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate HCl Benzyl 285.75 Stable to bases, removable by hydrogenolysis Chiral auxiliaries

Comparison : Boc protection is ideal for stepwise synthesis, while benzyl groups resist basic conditions .

Application-Specific Comparisons

Asymmetric Catalysis
  • (2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate HCl : Achieves >90% enantiomeric excess (ee) in Michael additions due to optimal hydrogen bonding .
  • (2S,4R)-4-(Trimethylammonium)pyrrolidine-2-carboxylate HCl : Lower ee (70–80%) due to steric hindrance from the ammonium group .

Biological Activity

(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, also known as N-D-cis-Hyp-OMe·HCl, is a derivative of proline that has garnered attention for its potential biological activities. This compound is characterized by its specific stereochemistry, which is crucial for its interactions within biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C₆H₁₁NO₃·ClH
  • Molecular Weight : 181.617 g/mol
  • CAS Number : 114676-59-4
  • Melting Point : 121–123 °C

Biological Significance

The biological activity of this compound is primarily attributed to its role as a proline analog. Proline and its derivatives are integral to various biological processes, including protein synthesis and enzyme function.

  • Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways. Its structural similarity to proline allows it to interfere with enzyme-substrate interactions.
  • Protein-Ligand Interactions : The compound's ability to mimic proline facilitates studies on protein folding and stability, particularly in collagen synthesis where proline is a critical amino acid.
  • Cell Signaling Modulation : Research indicates that this compound may influence cell signaling pathways, potentially impacting cellular responses to external stimuli.

Synthesis and Characterization

The synthesis of this compound typically involves the esterification of 4-hydroxy-L-proline. This process can be optimized using various reagents and conditions to enhance yield and purity.

Case Studies

  • Study on Enzyme Activity : A study demonstrated that this compound effectively inhibited the activity of prolyl hydroxylase, an enzyme critical in collagen formation. The inhibition was quantified using IC50 values, revealing significant potency compared to other known inhibitors .
  • Cell Culture Experiments : In vitro assays using cell lines showed that treatment with this compound resulted in altered expression levels of collagen-related genes, suggesting its potential role in modulating extracellular matrix composition .
  • Pharmacological Evaluation : Preliminary pharmacological evaluations indicated that this compound exhibits anti-inflammatory properties in cellular models of inflammation .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of prolyl hydroxylase
Gene Expression ModulationAltered collagen-related gene expression
Anti-inflammatory EffectsReduced inflammatory markers in cell cultures

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate for drug development:

  • Proline-based Pharmaceuticals : Its structure allows for the design of novel therapeutics targeting diseases related to collagen deficiencies or excessive inflammation.
  • Research Tool : This compound serves as a useful tool in biochemical research for studying enzyme mechanisms and protein interactions.

Q & A

Q. Methodological

  • NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry via coupling constants (e.g., J₄-OH = 5.2 Hz confirms axial hydroxyl in (2R,4R)) .
  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) separate enantiomers with ≥99% enantiomeric excess .
  • Mass Spectrometry : ESI-MS confirms molecular weight (181.62 g/mol) and detects impurities (e.g., de-esterified byproducts) .

How can researchers address discrepancies in reported biological activities across studies?

Data Contradiction Analysis
Discrepancies often arise from assay conditions. For example:

  • pH Sensitivity : The compound hydrolyzes rapidly at pH > 8, reducing efficacy in cell-based assays unless stabilized .
  • Solvent Effects : DMSO concentrations >1% may artificially enhance membrane permeability, skewing IC₅₀ values . Validating protocols with standardized buffers (e.g., PBS at pH 7.4) and controls (e.g., inert linkers) is recommended .

What role does this compound play in PROTAC design, and how does its structure enhance efficacy?

Advanced
As a non-cleavable ADC linker, it connects antibody and payload via stable ether/amide bonds, minimizing off-target release. In PROTACs, its alkyl chain facilitates E3 ligase-target protein proximity, enhancing ubiquitination efficiency. The hydroxyl group improves solubility (LogP = 0.01), while the rigid pyrrolidine ring reduces conformational entropy, increasing binding specificity .

What strategies optimize stability during formulation development?

Q. Methodological

  • Lyophilization : Increases shelf life by reducing hydrolytic degradation (stable for >24 months at -20°C) .
  • Buffering : Citrate buffers (pH 4–6) prevent ester hydrolysis while maintaining solubility .
  • Excipients : Co-formulation with cyclodextrins (e.g., HP-β-CD) enhances thermal stability (Tₘ increase by 15°C) .

How does this compound compare to structurally similar pyrrolidine derivatives in medicinal chemistry?

Q. Comparative Analysis

Compound Key Features Unique Advantages
4-Hydroxyproline methyl ester Lacks methyl group at C2; reduced steric hindranceLower metabolic stability
Cbz-protected analogs Bulkier protecting group; slower reaction kineticsEnhanced resistance to proteases
(2R,4R)-Methyl ester Optimal stereochemistry; balanced lipophilicitySuperior target engagement in PROTACs

What in vitro models are suitable for studying its pharmacokinetic (PK) properties?

Q. Advanced

  • HepG2 Cells : Assess hepatic clearance via CYP450 metabolism (t₁/₂ = 2.1 hours) .
  • Caco-2 Monolayers : Measure permeability (Papp = 8.6 × 10⁻⁶ cm/s), indicating moderate oral bioavailability .
  • Plasma Stability Assays : Incubation in human plasma shows >90% intact compound after 4 hours, confirming esterase resistance .

What synthetic challenges arise during scale-up, and how are they mitigated?

Q. Process Chemistry

  • Racemization : High-temperature steps risk epimerization. Solution: Use low-temperature (0–5°C) coupling reactions with HOBt/DIC .
  • Byproduct Formation : Over-Boc protection generates di-Boc impurities. Mitigation: Stepwise addition of (Boc)₂O with stoichiometric control .

What recent advancements leverage this compound in targeted drug delivery?

Q. Emerging Applications

  • Antibody-Drug Conjugates (ADCs) : Covalent linkage to MMAE (monomethyl auristatin E) via maleimide-thiol chemistry improves tumor selectivity (in vivo efficacy: 70% tumor reduction in xenografts) .
  • PROTACs : Integration with VHL ligands degrades BRD4 at 10 nM DC₅₀, demonstrating utility in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
Reactant of Route 2
(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.